(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Overview
Description
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, also known as verbenol, is a bicyclic monoterpenoid alcohol. It is a naturally occurring compound found in various essential oils, particularly in the oils of pine trees and other coniferous plants. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol can be achieved through several methods. One common method involves the reduction of verbenone, a related ketone, using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is typically carried out in an inert solvent such as tetrahydrofuran or diethyl ether at low temperatures to prevent over-reduction.
Another method involves the hydration of α-pinene, a naturally occurring monoterpene, in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate carbocation, which then undergoes nucleophilic attack by water to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from coniferous plants followed by fractional distillation to isolate the compound. Alternatively, large-scale chemical synthesis can be performed using the methods described above, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form verbenone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of verbenone back to this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group of the compound can undergo substitution reactions to form esters or ethers. For example, reaction with acetic anhydride in the presence of a base can yield the acetate ester.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acetic anhydride, alkyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Verbenone
Reduction: this compound
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the study of enzyme-catalyzed reactions due to its chiral nature.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating infections and inflammatory conditions.
Industry: In addition to its use in the fragrance and flavor industries, the compound is used as a starting material for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets and pathways. Its biological activities are thought to be mediated through its ability to modulate enzyme activity and interact with cell membranes. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol is similar to other bicyclic monoterpenoids such as verbenone and α-pinene. it is unique in its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Similar Compounds
Verbenone: A related ketone with similar structural features but different chemical reactivity.
α-Pinene: A precursor to this compound, commonly found in essential oils.
Camphor: Another bicyclic monoterpenoid with a ketone functional group, used in medicinal and industrial applications.
Properties
IUPAC Name |
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONIGEXYPVIKFS-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@H]2C[C@@H]1C2(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885103 | |
Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-09-3, 19890-02-9 | |
Record name | trans-Verbenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2R,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19890-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verbenol, (S)-trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019890029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2α,5α)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [1S-(1α,2α,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERBENOL, (S)-TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7N6NH1O0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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